

# MS-275 (Entinostat): A Technical Guide to Biological Targets and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | IV-275    |           |
| Cat. No.:            | B12391325 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Entinostat, also known as MS-275 or SNDX-275, is a synthetic benzamide derivative that functions as a potent and selective, orally bioavailable inhibitor of histone deacetylase (HDAC) enzymes.[1][2] Specifically, it targets Class I and Class IV HDACs, which are crucial regulators of gene expression.[1] Aberrant HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and dysregulation of cellular processes. By inhibiting these enzymes, Entinostat triggers the hyperacetylation of histones, leading to a more open chromatin structure and the reactivation of silenced genes.[3][4] This epigenetic modulation results in the inhibition of cancer cell proliferation, induction of cell cycle arrest, terminal differentiation, and apoptosis.[1][3] Entinostat has shown promising anti-tumor activity in a wide range of preclinical models and is under investigation in numerous clinical trials for both solid tumors and hematologic malignancies.[1][5][6] The U.S. FDA has granted it 'breakthrough designation' in combination with exemestane for the management of advanced estrogen receptor (ER)-positive breast cancer.[1][2][7]

## **Primary Biological Targets**

The principal molecular targets of Entinostat are Class I and Class IV histone deacetylases. It exhibits strong selectivity for HDAC1 and HDAC3 over other HDAC isoforms.[8] This selective inhibition is a key characteristic that distinguishes it from pan-HDAC inhibitors like vorinostat and panobinostat.[1]



- Class I HDACs: This class includes HDAC1, HDAC2, and HDAC3. Entinostat potently inhibits these enzymes, which are primarily located in the nucleus and are broadly implicated in tumorigenesis.[9][10]
- Class IV HDACs: This class consists of a single member, HDAC11. Entinostat is also reported to inhibit this class.[1]

# **Quantitative Data: Inhibitory Activity**

The inhibitory potency of MS-275 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary based on the specific assay conditions and cell lines used.

### **Table 1: In Vitro HDAC Enzyme Inhibition**



| Target            | IC50 Value                             | Assay Conditions                                         |
|-------------------|----------------------------------------|----------------------------------------------------------|
| HDAC1             | 0.51 μM[8]                             | Cell-free assay                                          |
| HDAC1             | 243 nM[9][10]                          | N/A                                                      |
| HDAC1             | 180 nM                                 | N/A                                                      |
| HDAC1             | 368 nM[11][12]                         | Biochemical assay (pH 7.4, 37°C)                         |
| HDAC2             | 453 nM[9][10]                          | N/A                                                      |
| HDAC3             | 1.7 μΜ[8]                              | Cell-free assay                                          |
| HDAC3             | 248 nM[9][10]                          | N/A                                                      |
| HDAC3             | 740 nM                                 | N/A                                                      |
|                   |                                        |                                                          |
| HDAC3             | 501 nM[11][12]                         | Biochemical assay (pH 7.4, 37°C)                         |
| HDAC3             | 501 nM[11][12]<br>>100 μM[8]           |                                                          |
|                   |                                        | 37°C)                                                    |
| HDAC4             | >100 μM[8]                             | 37°C)  Cell-free assay                                   |
| HDAC4<br>HDAC6    | >100 μM[8]<br>>100 μM[8]               | 37°C)  Cell-free assay  Cell-free assay                  |
| HDAC4 HDAC6 HDAC8 | >100 μM[8]<br>>100 μM[8]<br>>100 μM[8] | 37°C)  Cell-free assay  Cell-free assay  Cell-free assay |

Table 2: Anti-proliferative Activity in Human Cancer Cell Lines



| Cell Line                                        | Cancer Type                      | IC50 Value                                            |
|--------------------------------------------------|----------------------------------|-------------------------------------------------------|
| A2780                                            | Ovarian                          | 41.5 nM - 4.71 μM (Range<br>across multiple lines)[8] |
| Calu-3                                           | Lung                             | 41.5 nM - 4.71 μM (Range across multiple lines)[8]    |
| HL-60                                            | Leukemia                         | 41.5 nM - 4.71 μM (Range across multiple lines)[8]    |
| K562                                             | Leukemia                         | 41.5 nM - 4.71 μM (Range<br>across multiple lines)[8] |
| HT-29                                            | Colon                            | 41.5 nM - 4.71 μM (Range across multiple lines)[8]    |
| A-375                                            | Melanoma                         | 3.67 μM[ <mark>9</mark> ]                             |
| Rituximab-Sensitive/Resistant<br>B-cell Lymphoma | Lymphoma                         | 0.5 - 1 μmol/l[13]                                    |
| Rh41                                             | Rhabdomyosarcoma                 | 265 nM[14]                                            |
| Rh18                                             | Rhabdomyosarcoma                 | 840 nM[14]                                            |
| Rh30                                             | Rhabdomyosarcoma                 | 1110 nM[14]                                           |
| D283                                             | Medulloblastoma                  | 50 nM[15]                                             |
| MOLM13 (FLT3-ITD)                                | Acute Myelogenous Leukemia (AML) | < 1 µM[16]                                            |
| MV4-11 (FLT3-ITD)                                | Biphenotypic Leukemia            | < 1 µM[16]                                            |

# **Core Signaling Pathways and Mechanisms of Action**

MS-275 modulates a multitude of intracellular signaling pathways, culminating in its anti-tumor effects.

## **Epigenetic Regulation and Gene Expression**



The primary mechanism of MS-275 is the inhibition of Class I HDACs, leading to the accumulation of acetylated histones (H3 and H4).[17][18] This neutralizes the positive charge of lysine residues on histone tails, relaxing the chromatin structure and making DNA more accessible to transcription factors. The result is the transcriptional activation of a distinct set of genes, including tumor suppressor genes that are often silenced in cancer cells.[1][3][4]



Click to download full resolution via product page

Caption: Mechanism of MS-275-mediated transcriptional activation.

#### **Cell Cycle Arrest**

A prominent effect of MS-275 is the induction of cell cycle arrest, primarily at the G1/S transition.[8][19] This is largely mediated by the robust induction of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[8][15][20] The upregulation of p21 occurs independently of p53 status.[15] Increased p21 levels lead to the inhibition of cyclin-CDK complexes, resulting in the accumulation of hypophosphorylated retinoblastoma protein (Rb) and the halting of cell cycle



progression.[20][21] MS-275 has also been shown to down-regulate cell cycle-related proteins like cyclin D1.[20]





Click to download full resolution via product page

Caption: MS-275 induces G1 cell cycle arrest via p21 upregulation.

## **Induction of Apoptosis**

MS-275 induces programmed cell death in a wide variety of cancer cells.[8][13] The mechanism is dose-dependent; at lower concentrations, it primarily causes differentiation and cell cycle arrest, while at higher concentrations, it potently triggers apoptosis.[20][21] The apoptotic pathway engaged is largely the intrinsic, or mitochondrial, pathway.

#### Key events include:

- Reactive Oxygen Species (ROS) Generation: MS-275 can induce a rapid increase in intracellular ROS.[20][21]
- Mitochondrial Damage: The increase in ROS leads to the loss of mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c into the cytosol.[20][21]
- Caspase Activation: Cytosolic cytochrome c triggers the activation of the caspase cascade, including initiator caspase-9 and effector caspase-3.[17][20]
- Modulation of Bcl-2 Family Proteins: MS-275 can down-regulate anti-apoptotic proteins such as Bcl-2, Bcl-xL, Mcl-1, and XIAP, while upregulating pro-apoptotic proteins like Bax and Bak.[13][20][22]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Entinostat: a promising treatment option for patients with advanced breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.syndax.com [ir.syndax.com]
- 3. What is Entinostat used for? [synapse.patsnap.com]
- 4. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The ASCO Post [ascopost.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Entinostat | MS-275 | HDAC class | inhibitor | TargetMol [targetmol.com]
- 11. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 12. entinostat.net [entinostat.net]
- 13. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. MS-275, a novel histone deacetylase inhibitor with selectivity against HDAC1, induces degradation of FLT3 via inhibition of chaperone function of heat shock protein 90 in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 18. researchgate.net [researchgate.net]



- 19. MS275 Inhibits Neuroblastoma Cell Growth by Mediating H3K27ac/PROX1 Axis In Silico and In Vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The histone deacetylase inhibitor MS-275 promotes differentiation or apoptosis in human leukemia cells through a process regulated by generation of reactive oxygen species and induction of p21CIP1/WAF1 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. MS-275 sensitizes TRAIL-resistant breast cancer cells, inhibits angiogenesis and metastasis, and reverses epithelial-mesenchymal transition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MS-275 (Entinostat): A Technical Guide to Biological Targets and Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391325#ms-275-biological-targets-and-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com